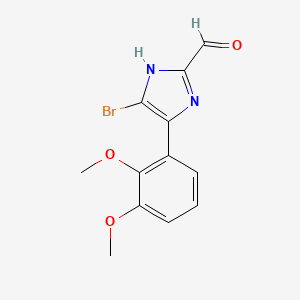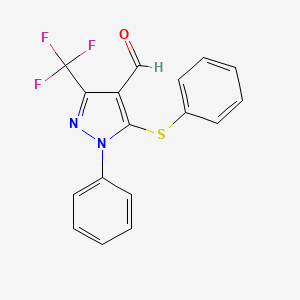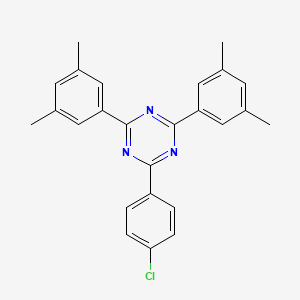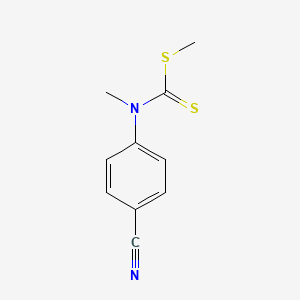![molecular formula C7H7N3O3 B13714251 4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)
4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione is a heterocyclic compound that features both an oxazolidine and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione typically involves multicomponent reactions. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which utilizes catalysts such as palladium to facilitate the formation of the oxazolidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome, thereby preventing the formation of peptide bonds . This mechanism is similar to that of oxazolidinone antibiotics like linezolid and tedizolid .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Compounds like linezolid and tedizolid share the oxazolidine ring structure and have similar mechanisms of action.
Uniqueness
4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione is unique due to its combination of both oxazolidine and pyrazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7N3O3 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-(pyrazol-1-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H7N3O3/c11-6-5(9-7(12)13-6)4-10-3-1-2-8-10/h1-3,5H,4H2,(H,9,12) |
InChI Key |
OHKQEOFKNSKQGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)






